molecular formula C5H12N4 B2965980 5-Azidopentan-1-amine CAS No. 148759-41-5

5-Azidopentan-1-amine

Cat. No.: B2965980
CAS No.: 148759-41-5
M. Wt: 128.179
InChI Key: NESRXKQZCRBRDL-UHFFFAOYSA-N
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Description

5-Azidopentan-1-amine is an organic compound with the molecular formula C5H12N4. It is characterized by the presence of an azide group (-N3) attached to a pentyl chain with an amine group (-NH2) at the terminal position. This compound is of significant interest in organic synthesis and chemical biology due to its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Azidopentan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dibromopentane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of bromine atoms with azide groups. The resulting 5-azidopentyl bromide is then treated with ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques .

Mechanism of Action

The mechanism of action of 5-azidopentan-1-amine primarily involves its reactivity with other functional groups. The azide group can undergo Click Chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications . The amine group can participate in various nucleophilic substitution and addition reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Azidobutan-1-amine: Similar structure with a shorter carbon chain.

    6-Azidohexan-1-amine: Similar structure with a longer carbon chain.

    5-Azido-2-pentanone: Contains an azide group but with a ketone functional group instead of an amine.

Uniqueness

5-Azidopentan-1-amine is unique due to its balanced chain length, which provides optimal reactivity and stability for various applications. Its dual functional groups (azide and amine) offer versatility in chemical synthesis and bioconjugation, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

5-azidopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESRXKQZCRBRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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